Carane

Beschreibung

Historical Context of Carane in Terpenoid Chemistry

The study of this compound is intrinsically linked to the broader field of terpenoid chemistry, which has a rich history rooted in the investigation of natural products derived from plants. Terpenes are a large class of natural hydrocarbon secondary metabolites built up from five-carbon isoprene (B109036) units. iosrjournals.org Monoterpenes, like this compound, are composed of two isoprene units. iosrjournals.orgglobalresearchonline.net

Early Isolation and Structural Investigations

The term 'terpene' itself originated from turpentine, a volatile liquid obtained from pine trees, highlighting the historical connection between these compounds and natural sources. iosrjournals.orgglobalresearchonline.net Early investigations into the composition of essential oils from various plants led to the isolation and characterization of numerous terpenoid compounds. While specific details regarding the very first isolation and structural elucidation of this compound itself are not extensively detailed in the provided search results, the general historical context of terpenoid research involved the separation of these compounds from essential oils, often through techniques like fractional distillation. globalresearchonline.net The structural determination of early terpenoids relied on a combination of chemical degradation studies and spectroscopic methods as they became available.

Evolution of this compound Research within Bicyclic Monoterpenes

This compound belongs to the class of bicyclic monoterpenes, which are characterized by having two fused rings. Other prominent bicyclic monoterpenes include pinane (B1207555), bornane (camphane), and thujane, each possessing distinct bicyclic skeletons. iosrjournals.orgacdlabs.comslideshare.net The evolution of research in this area has involved understanding the biosynthesis of these compounds from common precursors like geranyl pyrophosphate (GPP) and exploring their diverse chemical transformations and biological activities. researchgate.netnih.gov this compound, with its bicyclo[4.1.0]heptane system featuring a seven-membered ring fused with a cyclopropane (B1198618) ring, represents a specific structural archetype within this class. Research has also explored the synthesis of this compound and its analogs, aiming to improve efficiency and yield for various applications. ontosight.ai

This compound's Structural Framework and Stereochemical Considerations

The defining feature of this compound is its bicyclic structure, which dictates its rigidity and stereochemical possibilities.

The Bicyclo[4.1.0]heptane Skeleton in this compound

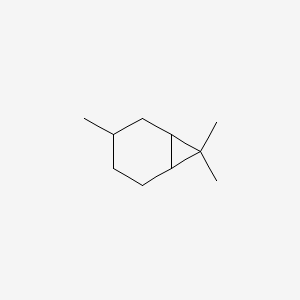

This compound is formally named 3,7,7-trimethylbicyclo[4.1.0]heptane. nih.govcdutcm.edu.cn This name explicitly describes its core structure: a bicyclo[4.1.0]heptane system substituted with methyl groups at positions 3, 7, and 7. nih.gov The bicyclo[4.1.0]heptane skeleton consists of a six-membered ring bridged by a cyclopropane ring. The "[4.1.0]" notation indicates that there are four carbon atoms in one bridge, one carbon atom in the other bridge, and zero carbon atoms in the bridgehead-to-bridgehead link, with a total of seven carbon atoms in the bicyclic system. nih.gov This framework distinguishes it from other bicyclic systems found in monoterpenes, such as the bicyclo[3.1.1]heptane of pinane or the bicyclo[2.2.1]heptane of bornane (norbornane). acdlabs.com

Enantiomeric Forms and Chiral Descriptors of this compound

This compound is a chiral molecule due to the presence of chiral centers. A chiral carbon atom is bonded to four different functional groups. gcms.cz Molecules containing one or more chiral centers can exist as enantiomers, which are non-superimposable mirror images of each other. gcms.czkhanacademy.org The naturally occurring form of this compound is often reported as (-)-cis-carane, indicating its specific three-dimensional configuration and its effect on plane-polarized light. ontosight.ai Enantiomers have the same physical properties except for their interaction with plane-polarized light and their behavior in chiral environments, such as biological systems. gcms.czkhanacademy.orgwikipedia.org The configuration of chiral centers is systematically assigned using descriptors like (R) and (S) based on the Cahn-Ingold-Prelog rules. khanacademy.org While specific (R)/(S) descriptors for all chiral centers in the various isomers of this compound are not uniformly provided across the search results, the existence of enantiomeric forms like (-)-cis-carane and (+)-cis-carane is confirmed. Research on this compound derivatives, such as this compound amino alcohols, also highlights the importance of absolute configuration at chiral centers. researchgate.net

Conformational Analysis of the this compound System

Conformational analysis explores the spatial arrangements (shapes) a molecule can adopt by rotation around single bonds, while maintaining its configuration. uj.edu.pl For bicyclic systems like this compound, the fused rings impose significant constraints on flexibility compared to acyclic or monocyclic molecules. The bicyclo[4.1.0]heptane skeleton of this compound involves a six-membered ring and a three-membered ring (cyclopropane). The cyclopropane ring is inherently rigid and planar due to ring strain. The six-membered ring, however, can adopt various conformations, although its flexibility is limited by the fusion to the cyclopropane.

Detailed conformational analysis of the this compound system often involves computational methods, such as molecular modeling, and experimental techniques like NMR spectroscopy and X-ray diffraction, particularly for this compound derivatives. researchgate.netacs.orgacs.org These studies aim to understand the preferred spatial arrangement of the rings and substituents, which can influence the molecule's reactivity and interactions. For instance, research on this compound-derived local anesthetics has involved conformational analysis using techniques like differential Fourier synthesis and least-squares molecule overlap to understand their structure and behavior. uj.edu.pl Molecular dynamics simulations have also been applied to investigate the behavior of this compound derivatives in different environments. nih.gov

Table 1: Key Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | nih.govcdutcm.edu.cnnist.gov |

| Molecular Weight | 138.25 g/mol | nih.govontosight.aicdutcm.edu.cnnist.gov |

| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]heptane | nih.govcdutcm.edu.cnnist.gov |

| PubChem CID | 79043 | nih.govcdutcm.edu.cnnih.govebi.ac.uklipidmaps.org |

| CAS Registry Number | 554-59-6 | nih.govcdutcm.edu.cn |

| ChEBI ID | CHEBI:35663 | nih.govcdutcm.edu.cnebi.ac.uklipidmaps.org |

| Skeleton | Bicyclo[4.1.0]heptane | nih.govontosight.ai |

| Classification | Monoterpene, Bicyclic Monoterpene, Terpenoid | nih.govontosight.aiiosrjournals.orgslideshare.netnih.govlipidmaps.org |

Table 2: Selected Synonyms and Isomers of this compound

| Name | Type | PubChem CID |

| This compound | Parent | 79043 |

| (-)-cis-Carane | Enantiomer | 79043 (listed as synonym) nih.govontosight.ai |

| (+)-cis-Carane | Enantiomer | Not explicitly listed with CID in results, but mentioned as enantiomer |

| 3,7,7-Trimethylbicyclo[4.1.0]heptane | IUPAC Name | 79043 |

| Bicyclo[4.1.0]heptane, 3,7,7-trimethyl- | Synonym | 79043 |

| trans-Carane | Stereoisomer | 18968-23-5 nist.gov |

| Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)- | Stereoisomer | 18968-23-5 nist.gov |

| Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1β,3β,6β)- | Stereoisomer | 18968-23-5 (mentioned as other name for trans-Carane) nist.gov |

Significance of this compound in Synthetic Organic Chemistry

This compound holds significance in synthetic organic chemistry primarily as a chiral building block and a source for the synthesis of diverse compounds. Its bicyclic structure and the presence of the strained cyclopropane ring make it a reactive molecule capable of undergoing various transformations.

Chiral Auxiliaries and Ligands: Derivatives of this compound, particularly this compound amino alcohols, have been explored as chiral ligands and organocatalysts in asymmetric synthesis. eurekaselect.comresearchgate.net These compounds can influence the stereochemical outcome of reactions, which is crucial for synthesizing enantiomerically pure compounds. For instance, this compound amino alcohols have been investigated as organocatalysts in asymmetric aldol (B89426) reactions. researchgate.net

Synthesis of Novel Derivatives: The this compound system serves as a starting material for the synthesis of a wide array of novel compounds with potential applications. Researchers have synthesized sulfur- and selenium-containing this compound derivatives, as well as nitrogen-containing heterocycles based on the this compound framework. ichem.mdresearchgate.netsciforum.netresearchgate.netsciforum.net These synthetic efforts often involve the modification of the existing this compound skeleton or the introduction of new functional groups.

Ring-Opening Reactions: The strained cyclopropane ring in the this compound structure is susceptible to ring-opening reactions, which can lead to the formation of seven-membered ring analogs and other derivatives. google.com Epoxides derived from carene (a related compound with a double bond in the ring) are particularly useful intermediates, undergoing ring-opening reactions with various nucleophiles to yield vicinal bis-heteroatomic derivatives. eurekaselect.comichem.md Microwave-assisted techniques have been employed to facilitate the ring opening of epoxythis compound with heterocyclic amines, producing chiral amino alcohols. eurekaselect.com

Stereochemical Studies: this compound isomers serve as valuable models for studying stereochemistry and its impact on molecular properties and reactivity. ontosight.aiontosight.ai Understanding the specific three-dimensional arrangement of atoms in this compound isomers is essential for predicting their behavior in chemical reactions. ontosight.ai

Research findings highlight the versatility of the this compound scaffold in constructing complex molecules. For example, the synthesis of this compound-type hydroxythiols and disulfides has been achieved, demonstrating the ability to introduce sulfur-containing functionalities into the this compound system. researchgate.net Another study reported the synthesis of a bromolactone with a preserved this compound system through a series of organic synthesis reactions starting from (-)-cis-caran-trans-4-ol. tandfonline.com

The synthesis of this compound itself is often achieved through the hydrogenation of 3-carene (B45970), a related naturally occurring monoterpene. google.com This process typically involves catalytic hydrogenation in the presence of catalysts like Raney nickel. google.com

Here is a summary of selected research findings related to this compound in synthetic organic chemistry:

| Research Area | Key Findings | Reference |

| Asymmetric Catalysis (Amino Alcohols) | This compound amino alcohols act as organocatalysts in asymmetric aldol reactions. | researchgate.net |

| Synthesis of Heterocycles | Methods developed for producing nitrogen-containing heterocycles based on the this compound framework. | researchgate.net |

| Synthesis of Chalcogenides | Synthesis of sulfur-, selenium-, and tellurium-containing this compound derivatives. Dicaranyl telluride showed good selectivity in asymmetric epoxidation. | sciforum.netresearchgate.netsciforum.net |

| Epoxide Ring Opening | Microwave-assisted ring opening of epoxythis compound with heterocyclic amines yields chiral amino alcohols. | eurekaselect.com |

| Synthesis of Bromolactones | Synthesis of bromolactone with a preserved this compound system from (-)-cis-caran-trans-4-ol. | tandfonline.com |

| Hydrogenation for this compound Synthesis | This compound can be synthesized by catalytic hydrogenation of 3-carene using catalysts like Raney nickel, achieving high purity. | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRHOYDPVJPXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858852 | |

| Record name | 3,7,7-Trimethylbicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-Carane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-59-6 | |

| Record name | Carane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,7-Trimethylbicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Carane and Its Derivatives

Catalytic Hydrogenation Approaches for Carane Synthesis

Catalytic hydrogenation is a primary method for synthesizing this compound, predominantly utilizing carene isomers as precursors. This process involves the addition of hydrogen across the double bond of carene, leading to the saturated bicyclic structure of this compound.

Hydrogenation of Carene Precursors

The most common precursor for this compound synthesis via hydrogenation is 3-carene (B45970). The reaction involves the saturation of the double bond located within the six-membered ring of 3-carene.

Mechanism and Selectivity in Catalytic Hydrogenation of 3-Carene

The catalytic hydrogenation of alkenes, including 3-carene, typically occurs on the surface of a heterogeneous metal catalyst, such as palladium, platinum, or nickel appliedcatalysts.comlibretexts.org. The generally accepted mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. Hydrogen molecules are dissociated into atomic hydrogen on the metal surface. The adsorbed alkene then reacts with the adsorbed hydrogen atoms in a stepwise manner, leading to the formation of the saturated alkane, which subsequently desorbs from the catalyst surface appliedcatalysts.comlibretexts.org.

Influence of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of the catalytic hydrogenation of carene to this compound are significantly influenced by the catalytic system employed and the specific reaction conditions. Various metal catalysts have been investigated for this transformation. Raney nickel is a commonly used catalyst for the hydrogenation of 3-carene to this compound google.comgoogle.com. Supported palladium catalysts, such as Pd/C, have also been utilized orientjchem.orgresearchgate.net.

Reaction conditions such as temperature, pressure, and reaction time play crucial roles in the outcome of the hydrogenation. For instance, one method for preparing this compound involves heating a mixture of 3-carene and anhydrous alcohol in a pressure kettle in the presence of a Raney nickel catalyst google.com. The reaction pressure can range from 3.0 to 10 MPa, the temperature from 60 to 180 °C, and the reaction time from 2 to 12 hours google.com. Another method using a nickel catalyst specifies a hydrogen pressure range of 0.03 MPa to 0.08 MPa and a temperature range of 50 °C to 60 °C during the initial stage of the reaction, with adjustments to pressure and temperature as the reaction progresses to improve yield and purity google.com.

The concentration of the catalyst and the nature of the solvent also impact the reaction. For example, in a method using a Raney nickel catalyst, the catalyst level is typically 4-12% of the 3-carene mass, and anhydrous alcohol can be used as a solvent with a volume ratio of anhydrous alcohol to 3-carene of less than or equal to 3 google.com. Studies on alkene hydrogenation in general highlight that optimal temperature and pressure conditions are critical for maximizing catalyst performance and avoiding unwanted side reactions appliedcatalysts.comacademie-sciences.fr. High temperatures can sometimes favor hydrogenolysis over hydrogenation mdpi.com. The presence of certain gases can also affect catalyst performance appliedcatalysts.com.

Data on the influence of specific catalysts and conditions on this compound yield and purity from 3-carene hydrogenation are illustrated by research findings. For example, a method using a nickel catalyst with controlled temperature and pressure stages reported this compound content in the product as high as 94.1% with a conversion efficiency of 99.7% and this compound selectivity of 99.3% google.com.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound enantiomers and this compound-based chiral derivatives is an important area, particularly for applications requiring specific stereochemistry. While the direct catalytic hydrogenation of racemic or chiral carene can lead to this compound, achieving high enantioselectivity in this single step can be challenging due to potential isomerization and the nature of heterogeneous catalysis.

However, stereoselective synthesis of this compound enantiomers and their derivatives is often achieved through multi-step routes starting from naturally occurring chiral precursors like (+)-3-carene perfumerflavorist.comresearchgate.net. These routes typically involve functionalization of the carene molecule followed by reactions that control the stereochemical outcome. For example, (+)-3-carene has been used as a starting material for the synthesis of various chiral this compound derivatives through series of reactions, including Prins reaction and subsequent modifications perfumerflavorist.com.

Stereoselective transformations of carene-based intermediates can lead to the formation of this compound derivatives with defined stereochemistry. Examples include the stereoselective synthesis of this compound-based aminodiols, which have been explored as chiral ligands for enantioselective catalytic reactions nih.govresearchgate.netscispace.com. These synthetic strategies often involve controlling diastereoselectivity or enantioselectivity in specific reaction steps, such as epoxidation followed by ring opening with a nucleophile, or other functional group interconversions on a chiral carene scaffold idsi.mdresearchgate.net. The development of stereoselective routes is crucial for accessing enantiopure this compound derivatives for applications in asymmetric synthesis and other chiral technologies.

Novel Synthetic Routes for this compound Scaffolding

Beyond the hydrogenation of carene, research into novel synthetic routes for constructing the bicyclic this compound ring system explores alternative strategies to assemble the [4.1.0]heptane core.

Construction of the Bicyclic this compound Ring System

The this compound bicyclic system consists of a six-membered ring fused with a three-membered cyclopropane (B1198618) ring. Constructing such a strained bicyclic system can be achieved through various synthetic strategies. While the hydrogenation of carene saturates an existing carene scaffold, novel routes might involve building the bicyclic structure from acyclic or simpler cyclic precursors.

General approaches to constructing bicyclic ring systems include annulation reactions, where a new ring is built onto an existing one, and cycloaddition reactions, which involve the combination of two or more molecules to form a cyclic system nih.gov. Transannular cyclization strategies have also been explored for the formation of bicyclic systems nih.gov.

However, specific examples of novel synthetic routes that construct the this compound bicyclic system de novo, without starting from a carene precursor, are less commonly detailed in general literature compared to the well-established hydrogenation methods. Research in this area would likely involve strategies to form the strained cyclopropane ring fused to a six-membered ring with precise control over the ring fusion stereochemistry. This could potentially involve carbene or carbenoid additions to cyclic olefins, intramolecular cyclization reactions, or other cascade sequences designed to assemble the specific bicyclic framework of this compound. The development of such routes is often driven by the need for alternative synthetic pathways, access to specific stereoisomers, or the incorporation of different functionalities into the this compound core.

Functionalization Strategies with Retention of the this compound Framework

Functionalization of the this compound framework while preserving its core bicyclo[4.1.0]heptane structure is a key area of research. Strategies often involve modifying existing functionalities or introducing new groups at specific positions on the this compound skeleton. For instance, derivatives of this compound can be prepared from (+)-car-3-ene, a readily available monoterpene. The synthesis of novel 4-substituted derivatives of this compound from (+)-car-3-ene has been detailed, demonstrating the ability to functionalize the system while maintaining the fundamental this compound structure after hydrogenation of the carene precursor. perfumerflavorist.comperfumerflavorist.com

Synthesis of Diverse this compound Derivatives

The synthesis of this compound derivatives explores various chemical transformations to append different functional groups or structural motifs to the this compound core. This leads to a wide array of compounds with potentially altered properties.

Preparation of 4-Substituted this compound Derivatives

The synthesis of this compound derivatives substituted at the 4-position has been a focus, often utilizing (+)-car-3-ene as a starting material. This involves a series of reactions that selectively introduce substituents at this specific carbon atom. nih.govnih.gov

Prins Reaction Methodologies

The Prins reaction is a versatile method for constructing cyclic compounds and has been applied in the synthesis of this compound derivatives. nih.govnih.gov In the context of this compound chemistry, the Prins reaction of (+)-car-3-ene is a crucial initial step in the preparation of certain 4-substituted derivatives. This reaction yields a mixture of acetates of 4-hydroxymethyl-2-carene (B1614910) and 4-hydroxymethyl-3(10)-carene, which can then be further transformed into this compound derivatives through subsequent steps, including hydrogenation. perfumerflavorist.comperfumerflavorist.com

Synthesis of Oxo- and Acetal (B89532) Derivatives

Oxo- and acetal derivatives of this compound are important intermediates and target molecules in this compound chemistry. The synthesis of these compounds often involves the oxidation of alcohol functionalities to yield aldehydes (oxo derivatives), followed by reaction with diols to form acetals. For example, the oxidation of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene mixtures, obtained from the Prins reaction of (+)-car-3-ene, yields a mixture of 4-formyl-2-carene and 4-formyl-3(10)-carene. These aldehydes can then be converted into their corresponding acetals by reaction with compounds like ethanediol-1,2. perfumerflavorist.comperfumerflavorist.com Subsequent hydrogenation can lead to the this compound-based oxo and acetal derivatives like 4-formylthis compound and its acetals. perfumerflavorist.com

Synthesis of Heteroatom-Containing this compound Derivatives

Introducing heteroatoms into the this compound framework expands the chemical space and potential applications of this compound derivatives. Nitrogen and oxygen heteroatoms have been successfully incorporated. thegoodscentscompany.comthegoodscentscompany.com

Microwave-assisted synthesis has proven effective for preparing heteroatom-containing this compound derivatives. For instance, the reaction of the trans-epoxide of (+)-3-carene with sodium salts of heterocyclic amines under microwave irradiation facilitates epoxide ring cleavage, leading to the formation of 4-substituted caran-3-ols with nitrogen and oxygen heteroatoms. ingentaconnect.comeurekaselect.com This method has been shown to be regio- and stereoselective, yielding 4-substituted 1S,4S,3S,6R-caran-3-ols in good yields (60-83%) when using sterically unhindered heterocyclic amines such as imidazole, pyrazole, and benzotriazole. ingentaconnect.comeurekaselect.com

Sulfur-Containing Caranes

While the incorporation of sulfur into this compound derivatives is an area of interest, specific detailed synthetic routes directly referenced within the provided context are limited in the search results. However, general methodologies for synthesizing sulfur-containing heterocycles exist and could potentially be adapted for this compound systems. acs.orgnih.govresearchgate.net Research into sulfur-containing compounds often explores the unique properties sulfur imparts compared to oxygen analogs. nih.gov

Nitrogen-Containing Caranes (e.g., Aminoalkylated Aziridines)

The synthesis of nitrogen-containing this compound derivatives, such as aminoalkylated aziridines, has been explored, often starting from (+)-3-carene. cnaa.md A synthetic route involves the epoxidation of (+)-3-carene, followed by the opening of the epoxide ring with sodium azide (B81097) (NaN₃) to yield an azidoalcohol. researchgate.netresearchgate.net Cyclization of this azidoalcohol using triphenylphosphine (B44618) (Ph₃P) furnishes the this compound-type aziridine (B145994). researchgate.netresearchgate.net Subsequently, aminoalkylated aziridines are synthesized through the condensation of the resulting aziridine with formaldehyde (B43269) and secondary amines. cnaa.mdresearchgate.net

Research has investigated the cytotoxicity of these aminoalkylated aziridines, revealing that the nature of the secondary amine substituent influences their activity. researchgate.net For instance, cytotoxicity was observed to increase when transitioning from a five-membered pyrrolidine (B122466) ring substituent to a six-membered piperidine (B6355638) ring, and it decreased significantly upon replacement of the piperidine ring with a morpholine (B109124) ring. researchgate.net Conversely, an increase in cytotoxicity was noted when transitioning to a piperazine (B1678402) ring. researchgate.net The structures of these products have been confirmed using spectroscopic methods, including IR and NMR spectroscopy, as well as X-ray crystal structure analysis. researchgate.net

Oxygen-Containing Caranes (e.g., this compound-3,4-diol Derivatives)

This compound-3,4-diol is an oxygen-containing derivative of this compound featuring two hydroxyl groups at the 3 and 4 positions of the bicyclic core. wikipedia.org The most common method for synthesizing this compound-3,4-diol is through the dihydroxylation of 3-carene. wikipedia.org Various reagents can be employed for this transformation, including iodine (I₂) and silver acetate (B1210297) (AgOAc) in acetic acid, or iodine (I₂) and mercury(II) acetate (Hg(OAc)₂) in acetic acid. wikipedia.org

More recent studies have focused on the synthesis of novel this compound-3,4-diol derivatives. researchgate.netresearchgate.net Twelve such derivatives were designed and synthesized to evaluate their potential as herbicides. researchgate.netresearchgate.net These syntheses involved specific reaction conditions, such as using CHCl₃ and H₂O₂ at 35 °C, or 30% H₂O₂. researchgate.net Further transformations included reactions with pyridine (B92270) in CH₂Cl₂ at 45 °C or with NaH in DMF at 40 °C. researchgate.net

Research findings indicate that many of these synthesized this compound-3,4-diol derivatives exhibit dose-dependent herbicidal activity against the root and shoot growth of certain plant species. researchgate.net Structure-activity relationships have been discussed, considering the influence of chemical structural factors like the type, number, and carbon chain length of functional groups on lipophilicity and herbicidal activity. researchgate.net Some ester derivatives, in particular, demonstrated improved lipophilicity and solubility in various solvents, including water, while also showing higher herbicidal activity compared to this compound-3,4-diol itself. researchgate.net One specific ester derivative showed superior activity against shoot growth of Brassica campestris compared to a commercial herbicide in terms of IC₅₀ values, suggesting its potential as a water-based herbicide. researchgate.net

A process for producing this compound-3,4-diol involves the hydration of 3,4-epoxythis compound, which is obtained by epoxidizing 3-carene. google.com This hydration reaction is carried out in the presence of a base catalyst in aqueous ethanol (B145695) under pressure. google.com Analysis of the crude product by gas chromatography has shown the presence of 1S, 3S, 4S, 6R-carane-3,4-diol as the major product and 1S, 3R, 4R, 6R-carane-3,4-diol as a by-product, typically in a ratio of 10:1. google.comgoogle.com Net yields from (+)-3-carene of up to 68-69% have been reported for this process. google.comgoogle.com

Synthesis of this compound-Fused Lactones and Spiro Compounds

The synthesis of lactones and spiro compounds incorporating the this compound system has been an area of investigation. Spiro compounds are characterized by having at least two rings connected through a single common atom, known as the spiro atom. wikipedia.orgslideshare.net

Chiral spirolactones with a this compound backbone have been synthesized, often starting from (+)-3-carene. researchgate.netresearchgate.net One approach involves the acidic lactonization of a γ,δ-epoxy ester to obtain δ-hydroxy-γ-lactone derivatives. researchgate.netresearchgate.net Halolactonization reactions of γ,δ-unsaturated acids or esters have also been employed, yielding iodolactone and bromolactone products. researchgate.netresearchgate.net These halolactones can then undergo further transformations, such as reductive dehalogenation or dehydrohalogenation. researchgate.net The structures of the resulting lactones have been confirmed by techniques such as X-ray analysis and spectral data. researchgate.net

Another method for synthesizing spiro lactones involves the reaction of 3-(carboxyalkyl)-substituted cycloalkenones with sodium borohydride (B1222165) followed by acid quenching. organic-chemistry.org

Research has reported the synthesis of a series of spirolactones containing a terpenoid this compound system in an enantioselective fashion. researchgate.net These compounds have been evaluated for biological activities, such as insect feeding deterrent activity. researchgate.netresearchgate.net

While the synthesis of fused lactone-lactam systems has shown that fused systems are often preferentially formed, spiro systems are accessible under optimized conditions, particularly when the formation of the fused system is hindered. nih.gov

Chemical Reactivity and Transformation Mechanisms of Carane

Oxidation and Reduction Reactions of the Carane Skeleton

The oxidation of the this compound skeleton, particularly of unsaturated derivatives like 3-carene (B45970), is marked by high degrees of regioselectivity and stereoselectivity. The steric hindrance imposed by the gem-dimethyl group on the cyclopropane (B1198618) ring plays a crucial role in directing the approach of oxidizing agents.

A prominent example is the epoxidation of (+)-3-carene. The reaction with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), predominantly yields α-3,4-epoxythis compound. The oxidizing agent approaches the double bond from the less hindered face, opposite to the gem-dimethyl group, resulting in the formation of the trans isomer with high stereoselectivity.

The regioselectivity of oxidation is also evident in allylic oxidation reactions of 3-carene. Depending on the oxidizing agent and reaction conditions, oxidation can occur at the allylic positions (C-2 or C-5), leading to the formation of carenones and carenols. The distribution of these products is influenced by the relative stability of the intermediate radicals or cations.

| Oxidizing Agent | Substrate | Major Product | Key Observation |

| m-CPBA | (+)-3-Carene | α-3,4-Epoxythis compound | High stereoselectivity (trans isomer) |

| Chromium trioxide | (+)-3-Carene | Caran-4-one, Caran-2-one | Regioselective allylic oxidation |

The this compound framework can bear various functional groups that are susceptible to reduction. The stereochemical outcome of these reductions is often dictated by the steric environment of the bicyclic system. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are employed for these transformations. youtube.commasterorganicchemistry.com

For instance, the reduction of caran-4-one can yield both cis- and trans-caran-4-ol. The stereoselectivity of this reduction depends on the reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less hindered side, leading to the formation of one stereoisomer over the other.

The reductive opening of epoxycaranes is another significant transformation. Treatment of α-3,4-epoxythis compound with LiAlH₄ can lead to the formation of caranols. The regioselectivity of the epoxide ring opening is governed by both steric and electronic factors, following the principles of nucleophilic attack on a strained three-membered ring. chemistrywithdrsantosh.comrsc.org

| Substrate | Reducing Agent | Major Product(s) | Transformation Type |

| Caran-4-one | NaBH₄ | cis- and trans-Caran-4-ol | Ketone Reduction |

| α-3,4-Epoxythis compound | LiAlH₄ | Caran-3-ol and Caran-4-ol | Reductive Epoxide Opening |

Substitution Reactions on the this compound Framework

Substitution reactions on the this compound framework typically involve the replacement of a leaving group on the cyclohexane (B81311) ring. The mechanisms of these reactions, whether S_N1 or S_N2, are influenced by the substitution pattern and the steric accessibility of the reaction center. viu.calibretexts.orgopenochem.org

For a hypothetical caranyl halide, an S_N2 reaction would be subject to considerable steric hindrance, especially at positions close to the cyclopropane ring or the gem-dimethyl group. openochem.org A backside attack by a nucleophile might be impeded, slowing down the reaction rate or favoring alternative pathways like elimination.

Conversely, an S_N1 reaction, proceeding through a carbocation intermediate, would be susceptible to rearrangements, a common feature in bicyclic systems like this compound. masterorganicchemistry.comyoutube.com The stability of the initially formed carbocation and the possibility of forming a more stable carbocation through hydride or alkyl shifts would dictate the final product distribution.

The nucleophilic opening of protonated epoxycaranes can also be viewed as a type of substitution reaction. Under acidic conditions, the epoxide oxygen is protonated, making it a good leaving group. A nucleophile can then attack either of the two carbons of the epoxide. The regioselectivity of this attack depends on the stability of the resulting carbocation-like transition state, often favoring attack at the more substituted carbon. chemistrywithdrsantosh.com

Rearrangement Reactions of this compound Derivatives

The strained bicyclic skeleton of this compound makes its derivatives prone to various rearrangement reactions, which can be initiated by ionic or radical intermediates. These rearrangements often lead to the formation of different monoterpene skeletons.

Ionic rearrangements in the this compound series are typically initiated by the formation of a carbocation. These rearrangements, such as the Wagner-Meerwein rearrangement, are driven by the release of ring strain and the formation of a more stable carbocation. wikipedia.orgmychemblog.comlibretexts.org

For example, the acid-catalyzed rearrangement of α-3,4-epoxythis compound can lead to a variety of products depending on the reaction conditions. Protonation of the epoxide oxygen followed by the opening of the epoxide ring generates a carbocation. This carbocation can then undergo a cascade of rearrangements, including 1,2-hydride and 1,2-alkyl shifts, to yield products with p-menthane (B155814) or m-menthane skeletons. The Meinwald rearrangement, a specific type of epoxide rearrangement, can also occur, leading to the formation of carbonyl compounds. researchgate.netnih.govnih.gov

| Substrate | Catalyst/Conditions | Rearrangement Type | Major Product Skeletons |

| α-3,4-Epoxythis compound | Protic or Lewis Acids | Wagner-Meerwein, Meinwald | p-Menthane, m-Menthane |

| Caran-3-ol | Strong Acid | Wagner-Meerwein | Menthane derivatives |

Radical reactions on the this compound skeleton can also induce rearrangements, although they are generally less common than ionic rearrangements. The stability of the radical intermediates plays a key role in directing the course of these reactions. onlineorganicchemistrytutor.comsavemyexams.comwikipedia.org

Free-radical halogenation of this compound can lead to a mixture of halogenated products. The regioselectivity of the reaction is determined by the relative stability of the possible radical intermediates. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. Therefore, halogenation is expected to occur preferentially at the tertiary carbon atoms of the this compound skeleton. onlineorganicchemistrytutor.combyjus.com

Intramolecular radical cyclization reactions of appropriately substituted this compound derivatives can also be envisioned. wikipedia.orglibretexts.orgmdpi.com The generation of a radical on a side chain attached to the this compound framework could lead to an intramolecular attack on a double bond or another functional group, resulting in the formation of new cyclic structures. The regioselectivity of such cyclizations would be governed by Baldwin's rules.

Skeletal Rearrangements of this compound Diols

The skeletal rearrangement of this compound diols, particularly vicinal diols (1,2-diols), is a significant transformation that proceeds via a carbocationic intermediate, analogous to the well-established pinacol (B44631) rearrangement. organic-chemistry.orgchemistrysteps.comwikipedia.org This acid-catalyzed reaction involves the dehydration of the diol to form a ketone, accompanied by a rearrangement of the carbon skeleton. The mechanism is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule, a good leaving group, to generate a carbocation. uomustansiriyah.edu.iqbyjus.com

The stability of the resulting carbocation is a crucial factor in determining the course of the rearrangement. In the context of a this compound diol, the position of the initial carbocation will dictate which alkyl or ring bond migrates. The migratory aptitude of the neighboring groups also plays a key role, with phenyl groups generally showing a higher tendency to migrate than alkyl groups. wikipedia.org

The driving force for the 1,2-shift of an alkyl group or a bond within the bicyclic system is the formation of a more stable carbocation, which is resonance-stabilized by the adjacent oxygen atom (an oxonium ion). wikipedia.orguomustansiriyah.edu.iq Subsequent deprotonation of this intermediate yields the final ketone product. byjus.com

In cyclic systems such as this compound, the stereochemistry of the diol can significantly influence the reaction's outcome. The group that is positioned trans to the leaving hydroxyl group is often the one that migrates. wikipedia.org This stereoelectronic requirement can lead to highly specific and predictable products, including those resulting from ring contraction or expansion.

Table 1: Factors Influencing the Skeletal Rearrangement of this compound Diols

| Factor | Description |

| Carbocation Stability | The initial carbocation forms at the carbon that can better stabilize the positive charge. In unsymmetrical diols, the hydroxyl group that leaves is the one that results in the more stable carbocation. chemistrysteps.com |

| Migratory Aptitude | The relative ability of different groups to migrate to the carbocationic center. Generally, the order is phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org |

| Stereochemistry | The spatial arrangement of the hydroxyl groups and migrating groups. A trans relationship between the leaving group and the migrating group is often favored. wikipedia.org |

| Ring Strain | The inherent strain in the bicyclic this compound system can influence the propensity for ring expansion or contraction during the rearrangement. uomustansiriyah.edu.iq |

Photochemical Transformations of this compound and its Analogs

Photochemical reactions provide a powerful tool for the transformation of this compound and its derivatives, enabling the formation of unique and complex molecular architectures that are often inaccessible through thermal methods. These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with altered reactivity.

Cyclopropanation Reactions

Photochemical methods can be employed to achieve cyclopropanation reactions of this compound analogs, particularly those containing olefinic bonds, such as carene. wikipedia.org These reactions typically involve the generation of a carbene species, which then adds to the double bond to form a new cyclopropane ring. Diazo compounds are common precursors for the photochemical generation of carbenes. wikipedia.org The process can occur in a concerted manner, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

Intramolecular photochemical cyclopropanation is also a viable strategy for constructing complex polycyclic systems from suitably functionalized this compound derivatives. scispace.comnih.govrochester.edunih.gov In these reactions, a carbene generated within the molecule adds to a tethered double bond, leading to the formation of a new ring fused to the this compound skeleton. The regioselectivity and stereoselectivity of these intramolecular reactions are often high, dictated by the geometric constraints of the substrate. nih.gov

Aromatic Substitution Processes

This compound analogs, such as 2-carene (B1609329), can participate in photochemical aromatic substitution reactions. A notable example is the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction. researchgate.netresearchgate.net In a specific study, the irradiation of a solution containing (+)-2-carene, 1,4-dicyanobenzene, and methanol (B129727) led to the formation of adducts where the aromatic ring is substituted. researchgate.net

The mechanism of the photo-NOCAS reaction involves a photoinduced single electron transfer (SET) from the olefin (2-carene) to the electronically excited aromatic compound (1,4-dicyanobenzene), generating a radical cation of 2-carene and a radical anion of 1,4-dicyanobenzene. researchgate.net The radical cation of 2-carene can then undergo cleavage of the three-membered ring, specifically at the C1-C7 bond, to form a tertiary carbocation and an allylic radical. researchgate.net The carbocationic center is then attacked by the nucleophile (methanol), and the allylic radical couples with the aromatic radical anion at the ipso-position, followed by the elimination of a cyanide ion to yield the final substituted product. researchgate.net

Table 2: Products of the Photo-NOCAS Reaction of (+)-2-Carene

| Reactants | Product(s) |

| (+)-2-Carene, 1,4-Dicyanobenzene, Methanol | trans-3-(4-Cyanophenyl)-4-(1-methoxy-1-methylethyl)-1-methylcyclohexene and its cis and trans isomers. researchgate.net |

Reactions Involving the Cyclopropane Ring of this compound

The cyclopropane ring in this compound is a site of significant chemical reactivity due to its inherent ring strain. This strain makes the ring susceptible to cleavage under various conditions, leading to a range of synthetically useful transformations.

Ring-Opening Reactions and Mechanistic Studies

The cyclopropane ring of this compound can be opened under both acidic and radical conditions. nih.gov Acid-catalyzed ring-opening proceeds through the protonation of the cyclopropane ring, leading to the formation of a carbocationic intermediate. scispace.comnih.govlibretexts.orgrsc.org The regioselectivity of the ring opening is governed by the stability of the resulting carbocation, with cleavage occurring to form the most stable carbocation. The subsequent reaction of this carbocation with a nucleophile yields the ring-opened product. libretexts.orgkhanacademy.org

Radical-mediated ring-opening reactions can be initiated by the addition of a radical species to the cyclopropane ring. nih.gov This results in a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a more stable homoallylic radical. The regioselectivity of this ring-opening is also influenced by the stability of the resulting radical.

Mechanistic studies on the ring-opening of cyclopropane derivatives often focus on understanding the factors that control the regioselectivity and stereoselectivity of the reaction. nus.edu.sg For instance, in donor-acceptor substituted cyclopropanes, the ring-opening can be triggered by a Lewis acid, which coordinates to the electron-withdrawing group and facilitates nucleophilic attack. scispace.comrsc.orgrsc.org

Participation of the Cyclopropane Ring in Vicinal Substitutions

The cyclopropane ring in this compound can participate in substitution reactions occurring at adjacent positions (vicinal substitutions). This participation often involves a concerted mechanism where the ring opens as the substitution takes place. The stereochemistry of the starting material and the reaction conditions can have a profound impact on the outcome of these reactions.

For example, the solvolysis of this compound derivatives with a leaving group on a carbon adjacent to the cyclopropane ring can proceed with the participation of the cyclopropane ring. This participation can lead to the formation of rearranged products, where the carbon skeleton has been altered. The cyclopropane ring can act as an internal nucleophile, attacking the carbon bearing the leaving group and leading to a ring-opened or rearranged product. The stereoelectronic requirements for such participation are often strict, with a specific geometric arrangement of the participating bond and the leaving group being necessary for the reaction to occur efficiently.

Advanced Spectroscopic and Analytical Characterization Methodologies for Carane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carane Stereochemistry

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic compounds. mit.edutjnpr.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide valuable insights into its complex bicyclic structure and the spatial arrangement of its atoms. tjnpr.orgemerypharma.comwikipedia.org

Proton NMR (1H NMR) Applications in this compound Structural Elucidation

While specific detailed ¹H NMR data for this compound itself were not extensively found in the immediate search results, studies on this compound derivatives highlight the utility of ¹H NMR. For instance, ¹H NMR has been used to establish the absolute configurations of this compound amino alcohols and novel intermediates by correlating spectra with conformational analysis. researchgate.net Variable temperature ¹H NMR can also be used to study dynamic processes in related systems, which could be relevant for analyzing conformational flexibility in substituted caranes. researchgate.net

Carbon-13 NMR (13C NMR) for this compound Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule, indicating the number of unique carbon environments and their hybridization and functional group types. libretexts.orgudel.edu Unlike ¹H NMR, ¹³C NMR signals are typically singlets in proton-decoupled spectra, as the low natural abundance of ¹³C makes the probability of two ¹³C nuclei being adjacent very low. udel.edu The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, offering insights into the types of carbons present (e.g., methyl, methylene, methine, quaternary). udel.edu

For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the bicyclo[4.1.0]heptane structure and the attached methyl groups. The chemical shifts of the cyclopropane (B1198618) carbons (typically observed in an upfield region compared to typical sp³ carbons) and the cyclohexane (B81311) ring carbons provide valuable structural confirmation. wisc.edu The number of signals directly corresponds to the number of chemically inequivalent carbon atoms, which is essential for verifying the proposed structure.

Research on this compound derivatives demonstrates the application of ¹³C NMR in structural elucidation. For example, ¹³C NMR data, including ¹J(C,H) coupling constants, have been used to assign signals and differentiate between isomeric this compound derivatives. rsc.orgresearchgate.net Specific ¹³C NMR shifts, such as those for quaternary carbons, are particularly useful for confirming substitution patterns. rsc.org

Two-Dimensional NMR Techniques in this compound Conformational Analysis

Two-dimensional (2D) NMR techniques provide correlations between NMR signals, offering more detailed information about connectivity and spatial relationships within a molecule than 1D NMR alone. wikipedia.orgyoutube.comcreative-biostructure.com These techniques are invaluable for analyzing complex molecules like this compound and its derivatives, aiding in unambiguous signal assignment and conformational analysis. tjnpr.orgemerypharma.com

Common 2D NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are spin-spin coupled to each other through typically two or three bonds. wikipedia.orgyoutube.comcreative-biostructure.com This helps in establishing the connectivity of proton networks within the this compound structure, tracing coupling pathways across the rings. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC (also known as HMQC) shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). wikipedia.orgyoutube.comlibretexts.org This experiment is crucial for assigning proton signals to their corresponding carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. emerypharma.comlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are coupled over two or more bonds (typically 2J and 3J couplings). youtube.com This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing long-range connectivity information that complements COSY and HSQC.

While specific 2D NMR data for this compound were not detailed in the search results, the application of these techniques is well-established for this compound-type ligands and derivatives in structural studies. acs.org 2D NMR experiments are essential for resolving ambiguities in 1D spectra and confirming complex connectivity patterns inherent in bicyclic systems like this compound. emerypharma.com

Mass Spectrometry (MS) for Molecular Identity and Purity of this compound

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. mit.eduslideshare.net For this compound, MS is vital for confirming its molecular formula (C₁₀H₁₈) and assessing its purity. nih.govnih.gov

The molecular ion peak (M⁺•) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₈), the molecular weight is approximately 138.25 g/mol , and the exact mass is 138.140850574 Da. nih.govnih.gov The presence of a peak at m/z 138 in the mass spectrum confirms the molecular weight of this compound. nih.govmassbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) Integration for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). nih.govebi.ac.uk This is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound, particularly for assessing purity and identifying components in mixtures. researchgate.netnih.govpsu.edu

In GC-MS analysis of a sample containing this compound, the compound is first separated from other components in the mixture as it passes through the GC column based on its boiling point and interaction with the stationary phase. psu.edu As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). slideshare.net

The GC retention time provides information about the volatility and polarity of this compound, while the mass spectrum obtained at that retention time confirms its identity. GC-MS is frequently used to analyze the composition of reaction mixtures in which this compound is synthesized or involved, allowing for the determination of this compound content and the identification of impurities or byproducts. google.com Studies on the preparation of this compound from 3-carene (B45970) utilize GC-MS for product analysis and structural identification. google.com

GC-MS analysis of this compound has been reported, with data available in databases such as PubChem and MassBank. nih.govmassbank.eu These entries typically include the GC retention index and the electron ionization (EI) mass spectrum, which shows the molecular ion and characteristic fragmentation peaks. nih.govmassbank.eu

Fragmentation Patterns of this compound Derivatives

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller ions and neutral radicals. libretexts.orglibretexts.org The pattern of these fragment ions is characteristic of the compound's structure and provides valuable information for structural confirmation and elucidation. libretexts.orgyoutube.com

For saturated hydrocarbons like this compound, fragmentation typically occurs through the cleavage of carbon-carbon bonds, leading to the formation of carbocations and neutral radicals. libretexts.orglibretexts.orgyoutube.com The stability of the resulting carbocations influences the abundance of the corresponding fragment ions; more stable carbocations (e.g., tertiary > secondary > primary) lead to more intense peaks in the mass spectrum. libretexts.orglibretexts.org

The bicyclic structure of this compound, particularly the presence of the cyclopropane ring fused to the cyclohexane ring, dictates specific fragmentation pathways. Cleavage of bonds within the cyclopropane ring or at the ring junctions can lead to characteristic fragment ions. The methyl substituents also influence fragmentation by providing potential sites for cleavage adjacent to tertiary or quaternary carbons.

While a detailed, universally applicable fragmentation mechanism for this compound itself was not explicitly found, the mass spectrum of this compound shows a molecular ion peak at m/z 138. nih.govmassbank.eu A prominent base peak (the most intense peak in the spectrum) at m/z 95 has been reported for this compound, indicating a particularly stable fragment ion formed through a favored fragmentation pathway. google.com Other significant peaks in the mass spectrum of this compound include those at m/z 81 and m/z 67. nih.gov These fragment ions correspond to specific structural subunits lost from the molecular ion.

Studies on the fragmentation of this compound derivatives and related bicyclic systems provide insights into potential fragmentation routes. Rearrangements of the this compound skeleton into other bicyclic or monocyclic systems can also occur under electron ionization conditions, leading to fragment ions that are not immediately obvious from the intact this compound structure. researchgate.net Analyzing the fragmentation patterns of this compound derivatives can help in understanding how the presence of different functional groups or structural modifications influences the fragmentation pathways of the this compound core.

Vibrational Spectroscopy: Infrared (IR) Analysis of this compound

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups and determine the molecular structure of a compound by measuring the absorption of infrared light at specific frequencies. mt.com These frequencies correspond to the vibrational bond energies within the molecule, creating a unique "fingerprint". mt.com Different bonds vibrate at distinct energies, absorbing different wavelengths of IR radiation, resulting in a spectrum with individual absorption bands characterized by their position and intensity. mt.com

While specific detailed IR spectral data for this compound were not found in the immediate search results, the principles of IR spectroscopy are directly applicable. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H bonds in the methyl groups and the bicyclo[4.1.0]heptane ring system, as well as C-C bond vibrations within the ring structure. Analysis of the positions and intensities of these bands would aid in confirming the presence of the this compound skeleton and its substituents. IR spectroscopy is widely used in the pharmaceutical, chemical, and polymer industries for analyzing molecular structure and composition. mt.com It can be used to ensure that raw materials, intermediate compounds, and final products meet specifications. mt.com

Vibrational spectroscopy, including IR, is a well-established analytical methodology suitable for both qualitative and quantitative purposes. researchgate.net IR spectroscopy is particularly useful for identifying reaction species, including transient intermediates, due to its operation in the fingerprint region of the spectrum. mt.com

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is considered the most powerful structural method for determining the three-dimensional structures of molecules. springernature.comnih.gov It provides unambiguous determination of the relative configuration of stereogenic centers within a molecule. springernature.comnih.gov Determining the absolute configuration, which defines the spatial arrangement of atoms of a chiral molecule, is a more challenging aspect of X-ray crystallography. springernature.comnih.govuj.edu.pl

Absolute configuration can be assigned by X-ray anomalous scattering experiments. uj.edu.pl This method relies on the difference between the intensities of diffracted X-rays for specific reflections (Fhkl and F-h-k-l) in non-centrosymmetric space groups when anomalous scattering is present. mit.edu Anomalous scattering occurs due to inelastic interactions between X-ray photons and the electrons of atoms in the crystal, with the strength of the signal dependent on the wavelength and atomic weight of the atoms. mit.edu Traditionally, heavier atoms like sulfur or chlorine were needed for sufficient anomalous signal, but newer methods allow for confident absolute configuration determination with lighter atoms like oxygen, which is particularly relevant for natural compounds. mit.edu

Research has utilized X-ray diffraction to determine the absolute configuration of this compound derivative stereoisomers. uj.edu.plaeeisp.com For example, the crystal structure of a this compound derivative, KP23RS, was analyzed by X-ray diffraction, revealing its triclinic crystal system and the presence of two epimers in the unit cell. uj.edu.pl The absolute configuration at the this compound carbons was found to be identical in both molecules (C13 — R, C14 — S, C16 — R), while the configuration at a carbon atom in the side-chain was opposite (R, S) in the two epimers. uj.edu.pl Another study mentioned using X-ray analysis for the absolute configuration of a new monoterpenic diol isolated from Mentha gentilis L., which is a this compound derivative (this compound-3,4-diol). aeeisp.comthegoodscentscompany.com

Data from X-ray crystallography can include unit cell parameters and information about intermolecular interactions, such as hydrogen bonds, which influence crystal packing. uj.edu.pl

Chiral Analytical Techniques for Enantiomeric Purity

Chiral analysis is essential for quantifying the component enantiomers of chiral compounds and determining their enantiomeric purity. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have identical physical properties in an achiral environment but can exhibit different chemical and biochemical properties. wikipedia.orgrestek.com Accurate assessment of enantiomeric purity is crucial, especially for compounds with biological or pharmacological activity, as different enantiomers can have different effects. wikipedia.org

Several analytical techniques are employed for determining enantiomeric purity, including chromatographic and spectroscopic methods. numberanalytics.com

Enantioselective Chromatography (e.g., Chiral GC, Chiral HPLC)

Enantioselective chromatography, often referred to as chiral chromatography, is a widely used technique for determining enantiomeric purity and separating pure enantiomers on both analytical and preparative scales. wikipedia.orgresearchgate.net This technique involves separating enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral selector in the mobile phase. numberanalytics.comresearchgate.net The separation occurs due to the formation of transient diastereomeric complexes between the analyte and the chiral selector. researchgate.net

Chiral Gas Chromatography (GC): Chiral capillary GC is a powerful tool for resolving enantiomers of volatile and semi-volatile compounds. chromatographyonline.com Cyclodextrin-based chiral stationary phases are commonly used in chiral GC and offer unique selectivities for separating various compounds, including terpenes. restek.comchromatographyonline.comrestek.com The differences in the size and derivatives of the cyclodextrin (B1172386) provide this selectivity, and in some cases, enantioselectivity can be reversed. chromatographyonline.com Chiral GC is a preferred method for determining the enantiomeric composition of terpenes in essential oils to check for authenticity and adulteration. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another highly efficient method for separating enantiomers. researchgate.net Most chiral separations by HPLC are achieved through direct resolution using a chiral stationary phase. researchgate.net These CSPs have a chiral resolving agent bound or immobilized onto a support. researchgate.net The separation mechanism involves the formation of temporary diastereomeric complexes between the enantiomers and the CSP. researchgate.net Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, and proteins. wikipedia.orgresearchgate.net Chiral HPLC can be used with normal phase or reversed-phase mobile phases, depending on the CSP. researchgate.net Some amino acid derivatives can be separated directly on chiral HPLC columns, often requiring a chromophoric group for UV detection. cat-online.com

While specific examples of this compound analyzed by chiral GC or HPLC were not detailed in the search results, the applicability of these techniques to chiral terpenes and related compounds suggests their utility for analyzing this compound stereoisomers. The principles of enantioselective chromatography, involving differential interactions with a chiral stationary phase, would be applied to achieve separation and quantification of this compound enantiomers.

Circular Dichroism (CD) Spectroscopy for this compound Stereoisomers

Circular Dichroism (CD) spectroscopy is a spectroscopic technique that can be used to study the structure and conformation of molecules, particularly chiral molecules and their stereoisomers. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov This effect arises from the interference of electric and magnetic dipole transitions. nih.gov

CD spectroscopy can be used to determine the absolute configuration of a chiral molecule. mtoz-biolabs.com This is done by recording the CD spectrum of the sample and comparing it to the CD spectra of samples with known configurations. mtoz-biolabs.com If the sample's CD spectrum is similar to that of a known R configuration, the sample likely has an R configuration. mtoz-biolabs.com

In the context of this compound stereoisomers, CD spectroscopy could be used to characterize the chiroptical properties of different enantiomers and diastereomers. Changes in CD spectra can be used to monitor processes involving chiral molecules. rsc.org Research has used CD experiments to assign the absolute configuration of this compound derivative stereoisomers. uj.edu.pl

While the traditional CD effect is relatively weak, making experiments challenging, it remains a mature technique for chiral recognition. nih.gov

Theoretical and Computational Studies of Carane Systems

Quantum Chemical Methods in Carane Research

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied in the study of this compound systems to understand their electronic structure and properties acs.orgchemrxiv.orgmdpi.com.

Density Functional Theory (DFT) Applications

DFT is a powerful quantum mechanical method that focuses on the electron density of a system to calculate its properties, including structure, energy, and molecular characteristics mdpi.comnih.gov. In this compound research, DFT calculations have been used to rationalize experimental results, such as the ring-opening reactions of epoxythis compound derivatives eurekaselect.com. DFT has also been employed to deduce the configuration of this compound-based compounds and study their antioxidant activity researchgate.net. Different DFT functionals have been evaluated for their performance in describing various molecular interactions, which is relevant for accurately modeling this compound systems acs.org.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited states and calculate electronic spectra, such as UV-Vis absorption profiles mdpi.comnih.govresearchgate.net. TD-DFT calculations can provide information about the energy and nature of electronic transitions within this compound molecules and their derivatives mdpi.comunl.edursc.org. This is valuable for understanding how these compounds interact with light and for interpreting spectroscopic data.

Molecular Modeling and Simulation of this compound Structures

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structures and dynamic behavior of this compound systems nih.govrowansci.com.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds and the relative energies of these arrangements, which together form the energy landscape cmu.eduacs.org. Studies using molecular modeling have explored the conformational flexibility of the this compound system, identifying different possible forms, such as half-chair and boat conformations rsc.org. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's behavior and reactivity acs.org.

Electronic Structure and Bonding Analysis of this compound

Analyzing the electronic structure and bonding within this compound molecules provides insights into their stability, reactivity, and interactions researchgate.netvanderbilt.eduacs.org. Computational methods allow for the investigation of electron distribution, bond types (e.g., covalent), and the nature of interactions between atoms nih.govresearchgate.net. This analysis can help explain the observed chemical properties of this compound derivatives.

Computational Prediction of this compound Reactivity and Reaction Mechanisms

Computational methods can predict the reactivity of this compound compounds and elucidate the step-by-step processes (reaction mechanisms) by which they undergo chemical transformations orcid.orgfrontiersin.orgresearchgate.net. By mapping out the potential energy surface of a reaction, computational studies can identify transition states and intermediates, providing a detailed understanding of how reactions occur scribd.com. This has been applied to study reactions involving this compound derivatives, such as acid-catalyzed rearrangements and ring-opening reactions eurekaselect.comrsc.org.

Transition State Calculations for this compound Transformations

Transition state calculations are fundamental in understanding the kinetics and mechanisms of chemical reactions involving this compound. These calculations aim to locate the highest energy point along a reaction pathway, the transition state, which provides information about the activation energy barrier. cambridge.org Computational methods, such as Density Functional Theory (DFT), are commonly employed for this purpose. researchgate.netacs.org By identifying and characterizing transition states, researchers can elucidate the feasibility and preferred pathways of this compound transformations, such as rearrangements or reactions with other species. The stability of transition states can be influenced by factors like aromaticity in cyclic structures involved in the transformation. researchgate.net

Computational Mechanistic Elucidation of this compound Rearrangements

Computational methods are extensively used to elucidate the detailed step-by-step mechanisms of this compound rearrangements. These studies involve mapping the potential energy surface to identify intermediates and transition states along the reaction pathway. By analyzing the energies and structures of these species, researchers can propose and validate reaction mechanisms. This can involve studying intramolecular rearrangements or transformations induced by catalysts or environmental factors. Computational analysis can help to understand the influence of structural changes, solvent effects, and interactions with other molecules on the rearrangement process. nih.gov For instance, computational studies have been used to analyze the mechanisms of various organic rearrangements, providing insights into the elementary steps involved, such as bond breaking and formation, and the role of intermediates. nih.govresearchgate.net

Chiro-Optical Properties of this compound and its Derivatives: Theoretical Frameworks

This compound, possessing a bicyclic structure with multiple chiral centers, exhibits chiro-optical properties, meaning it interacts differently with left and right circularly polarized light. rsc.orgresearchgate.net Theoretical frameworks, often based on quantum mechanics, are essential for understanding and predicting these properties. aip.orgresearchgate.net These frameworks relate the molecular structure and electronic transitions to observable chiro-optical phenomena like Circular Dichroism (CD). researchgate.net Computational methods, particularly those based on time-dependent density functional theory (TD-DFT), are widely used to model and interpret the chiro-optical behavior of chiral molecules. researchgate.netaip.orgresearchgate.net

Computational Prediction of Circular Dichroism (CD) Spectra

Computational methods, especially TD-DFT, are powerful tools for predicting the Circular Dichroism (CD) spectra of chiral molecules like this compound derivatives. researchgate.netaip.orgresearchgate.net These calculations involve determining the electronic excited states and the rotational strengths of electronic transitions, which directly relate to the intensity and shape of CD bands. aip.org The predicted CD spectrum can then be compared with experimental data to confirm absolute configurations and understand the conformational contributions to the observed chiro-optical activity. researchgate.netub.edu While TD-DFT is a widely used and efficient method for predicting ECD spectra, the accuracy can vary, and comprehensive conformational analysis is often a necessary prerequisite for reliable predictions, especially for flexible molecules. researchgate.netacs.org

Advanced Applications of Carane in Chemical Science

Carane as a Chiral Inductor in Asymmetric Synthesis

The inherent chirality of this compound makes it a suitable candidate for use as a chiral inductor in asymmetric synthesis, a crucial area for producing enantiomerically enriched compounds essential in pharmaceuticals and agrochemicals.

Enantioselective Catalysis Mediated by this compound Derivatives

This compound derivatives have been explored as chiral catalysts in enantioselective reactions. For instance, this compound-based aminodiols and 1,3-oxazines have been applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govresearchgate.net Research has shown that the structure of the this compound-based catalyst influences the enantioselectivity of the reaction. In one study, an N-((R)-1-phenylethyl)-substituted aminodiol derived from this compound showed good (R) enantioselectivity, while related 1,3-oxazines favored the opposite chiral direction. nih.govresearchgate.net Molecular modeling has been employed to understand the competing reaction pathways and interpret the stereochemical outcome of these transformations. nih.gov

Asymmetric Transformations Utilizing this compound Scaffolds

This compound scaffolds serve as a basis for designing chiral ligands and organocatalysts for various asymmetric transformations. This compound-derived β-amino alcohols have been synthesized and evaluated as organocatalysts in asymmetric aldol (B89426) reactions, such as the reaction between isatin (B1672199) and acetone. researchgate.net These catalysts have shown the ability to yield adducts with notable enantiomeric excess. researchgate.net The stereochemistry of the amino and hydroxyl groups on the this compound scaffold influences their catalytic performance in these reactions. researchgate.net

This compound as a Building Block for Complex Organic Synthesis